4-Iodo-3-methoxyphenol
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Intermediacy
In the fields of organic synthesis and medicinal chemistry, the utility of a small molecule is often defined by its ability to serve as a scaffold or intermediate for larger, more complex targets. 4-Iodo-3-methoxyphenol fits this role adeptly. The strategic placement of its functional groups allows for sequential, regioselective modifications, which is a cornerstone of modern synthetic strategy.
While direct application in a marketed drug is not prominently documented for this specific isomer, the significance of the iodomethoxyphenol framework is well-established. For instance, the related isomer, 4-iodo-2-methoxyphenol, is a key intermediate in a reported synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. nih.govresearchgate.net This synthesis utilizes a palladium-catalyzed Heck reaction, a common transformation for aryl iodides. nih.govresearchgate.net This example underscores the value of the iodomethoxyphenol motif as a precursor to pharmaceutically active compounds. The development of new drugs and bioactive molecules often relies on such building blocks that provide a reliable platform for diversification. nih.govontosight.ai
Strategic Importance as a Functionalized Aryl Halide and Phenol (B47542)
The chemical reactivity of this compound is dominated by the interplay of its aryl iodide and phenol functionalities. This dual character allows it to participate in a wide array of chemical reactions, making it a strategically important substrate.
As an Aryl Halide: The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl > F) in transition-metal-catalyzed cross-coupling reactions. This high reactivity makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. berkeley.edu Key reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond. This is a powerful method for constructing biaryl structures or adding alkyl chains. nih.gov
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to generate substituted alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.
C-S Coupling: Gold-catalyzed reactions have been developed for the sulfonylation of aryl iodides, offering a complementary method to traditional palladium or copper systems, especially for electron-rich substrates. acs.org
As a Phenol: The phenolic hydroxyl group and the adjacent methoxy (B1213986) group also play crucial roles.
Etherification: The hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.
Ullmann Condensation: The compound can react with other aryl halides in a copper-catalyzed reaction to form diaryl ethers. For example, similar reactions between 4-iodophenol (B32979) and 3-methoxyphenol (B1666288) have been used to synthesize complex aryloxy phenols. mdpi.com
Ring Activation: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to specific positions.
This combination of reactive sites allows chemists to devise synthetic routes where each functional group can be addressed selectively, building molecular complexity in a controlled manner.
Overview of Current Research Trajectories and Challenges
Contemporary research involving functionalized aryl halides like this compound is focused on developing more efficient, sustainable, and novel synthetic methods.
One major trajectory is the development of metal-free reactions . For instance, visible-light-induced electron transfer processes are being explored for the reductive functionalization of aryl halides, avoiding the need for transition metals. acs.org This aligns with the broader goals of green chemistry to reduce metal waste.
Another area of intense research is the use of alternative metal catalysts . While palladium has dominated cross-coupling chemistry, catalysts based on other metals like gold, nickel, and copper are being investigated for unique reactivity profiles. berkeley.eduacs.org Gold catalysis, for example, has proven effective for the C-S coupling of electron-rich aryl iodides where palladium catalysts may be less efficient. acs.org
The regioselective functionalization of complex aromatic compounds remains a significant challenge and a key research focus. berkeley.edu Techniques that leverage co-catalysis, such as the palladium/norbornene system, allow for the selective ortho-functionalization of aryl halides, providing access to substitution patterns that are otherwise difficult to achieve. thieme-connect.de
Furthermore, expanding the scope of coupling partners is a continuous effort. Research into the borylation of functionalized aryl halides using silylborane and an alkoxy base provides a transition-metal-free route to valuable boronate esters, which are themselves versatile intermediates in Suzuki-Miyaura couplings. rsc.org
For a molecule like this compound, these research trends open up new possibilities for its use in synthesizing novel materials, complex natural products, and next-generation pharmaceutical agents. The primary challenge lies in controlling the selectivity of reactions, given the multiple reactive sites on the molecule, and developing catalytic systems that are tolerant of its diverse functional groups.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,3,5-trimethoxybenzene |
| 2-cyano-N,N-diethylacrylamide |
| 3,4-hydroxy-5-nitrobenzaldehyde |
| 3-methoxyphenol |
| 4-F-PIDA (4-furuorophenyliodine diacetate) |
| 4-iodo-2-methoxyphenol |
| This compound |
| 4-iodophenol |
| Boronic acid |
| Entacapone |
| Eugenol (4-allyl-2-methoxyphenol) |
| Silylborane |
Structure
3D Structure
Properties
Molecular Formula |
C7H7IO2 |
|---|---|
Molecular Weight |
250.03 g/mol |
IUPAC Name |
4-iodo-3-methoxyphenol |
InChI |
InChI=1S/C7H7IO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |
InChI Key |
OFCHGCVDLQXXFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodo 3 Methoxyphenol: Strategic Approaches and Innovations
Regioselective Halogenation Protocols
Directed Ortho-Metalation (DoM) Strategies for Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce the substituent with high precision.
In the context of 3-methoxyphenol (B1666288) derivatives, the methoxy (B1213986) group can serve as a DMG. The process involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen atom of the methoxy group. This proximity effect facilitates the deprotonation of the adjacent C2 or C4 positions. However, the phenolic proton is highly acidic and will be abstracted first. Therefore, protection of the hydroxyl group, for instance as a carbamate (B1207046), is often necessary to enable the DoM strategy. The carbamate group itself is a potent DMG and would direct lithiation to the C2 position. For iodination at the C4 position, a different strategic placement of a more powerful DMG or an alternative precursor would be required.
While the methoxy group in 3-methoxyphenol ethers can direct lithiation, the regioselectivity between the C2 and C4 positions is influenced by steric and electronic factors. ias.ac.in For substrates where the C4 position is favored, the typical reaction sequence involves cooling the protected phenol (B47542) derivative in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to a low temperature (e.g., -78 °C), followed by the slow addition of an organolithium reagent like n-butyllithium. After a period of stirring to ensure complete metalation, a solution of iodine (I₂) in the same solvent is added to quench the aryllithium intermediate, affording the iodinated product.
Table 1: Representative Conditions for Directed Ortho-Metalation-Iodination
| Directing Group | Base | Electrophile | Solvent | Temperature (°C) |
| Methoxy Ether | n-BuLi/TMEDA | I₂ | THF | -78 to rt |
| Carbamate | s-BuLi/TMEDA | I₂ | THF | -78 |
This table represents generalized conditions for DoM reactions and specific optimization would be required for the 4-iodo-3-methoxyphenol target.
Electrophilic Iodination of Substituted Phenols
Electrophilic aromatic substitution is the most direct method for the iodination of electron-rich phenolic compounds. The hydroxyl and methoxy groups in 3-methoxyphenol strongly activate the ring towards electrophilic attack. The key to a successful synthesis of this compound via this route lies in controlling the regioselectivity of the iodination. The C4 position is sterically accessible and electronically activated by both the para-hydroxyl and ortho-methoxy groups, making it a favorable site for substitution.
A highly effective and mild method for the regioselective iodination of activated aromatics involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgorganic-chemistry.org The acid catalyst is believed to activate NIS, generating a more potent electrophilic iodine species. For methoxy-substituted phenols, this method has been shown to provide excellent yields and high regioselectivity. researchgate.net The reaction is typically carried out in a non-polar solvent like acetonitrile (B52724) at room temperature, offering a practical and efficient route to the desired product.
The general procedure involves dissolving 3-methoxyphenol in a suitable solvent, followed by the addition of NIS and a catalytic quantity of TFA. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a standard aqueous work-up is performed to remove the succinimide (B58015) byproduct and any remaining acid, followed by purification of the product, typically by column chromatography.
Table 2: Electrophilic Iodination of Methoxy-Substituted Aromatics with NIS/TFA
| Substrate | Iodinating Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Anisole (B1667542) | NIS | TFA (cat.) | CH₃CN | 0.5 | 95 |
| 1,3-Dimethoxybenzene (B93181) | NIS | TFA (cat.) | CH₃CN | 0.5 | 98 |
| 3-Methoxyphenol | NIS | TFA (cat.) | CH₃CN | <1 | >90 (expected) |
Data for anisole and 1,3-dimethoxybenzene are from literature reports organic-chemistry.org; the result for 3-methoxyphenol is an expected outcome based on the reactivity of similar substrates.
Hypervalent Iodine Reagent-Mediated Iodination
Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in organic synthesis. beilstein-journals.org While they are most commonly employed in oxidative transformations, they can also mediate halogenation reactions. In the context of iodination, a hypervalent iodine(III) reagent can be used in conjunction with a simple iodine source, such as molecular iodine (I₂) or an iodide salt, to generate a highly electrophilic iodinating species in situ. nih.gov
One approach involves the use of an aryl iodine(III) oxidant, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), to oxidize I₂. This activation strategy can facilitate the iodination of even deactivated aromatic rings. nih.gov For an activated substrate like 3-methoxyphenol, this method could offer a mild and efficient pathway for iodination. The reaction would likely proceed by dissolving the phenol in a suitable organic solvent, followed by the addition of molecular iodine and the hypervalent iodine reagent. The reaction conditions are typically mild, often proceeding at room temperature. The choice of solvent and the specific hypervalent iodine reagent can influence the reaction's efficiency and selectivity.
While palladium catalysis is sometimes employed with hypervalent iodine reagents for C-H iodination, frontiersin.org a metal-free approach is often desirable and achievable for activated phenols. The development of catalytic systems where the hypervalent iodine species is regenerated in situ is an active area of research aimed at improving the atom economy of these processes.
Table 3: Iodination of Arenes using I₂ and a Hypervalent Iodine(III) Oxidant
| Substrate | Iodine Source | Oxidant | Solvent | Conditions |
| Deactivated Arenes | I₂ | Aryl Iodine(III) | CH₂Cl₂ | TFAA, cat. H₂SO₄ |
| Phenols | I₂ | PhIO | CH₃CN | Room Temp |
This table provides a general overview of the methodology; specific conditions would need to be optimized for 3-methoxyphenol.
Methoxy Group Introduction Methodologies
The synthesis of this compound can also be approached by first establishing the iodinated scaffold and then introducing the methoxy group, or by starting from a precursor that already contains a methoxy group or can be readily converted to one.
O-Methylation of Iodinated Catechols
An alternative retrosynthetic pathway involves the selective O-methylation of a corresponding iodinated catechol derivative. In this approach, 4-iodocatechol (4-iodo-1,2-dihydroxybenzene) would serve as the key intermediate. The primary challenge in this strategy is achieving regioselective monomethylation of the two hydroxyl groups of the catechol moiety. The hydroxyl group at C1 is ortho to the iodine, while the hydroxyl group at C2 is meta. These electronic and steric differences can potentially be exploited to favor methylation at one position over the other.
Classical methylation procedures, such as using methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃, NaOH), often lead to a mixture of the two possible monomethylated isomers and the dimethylated product. However, careful control of stoichiometry, reaction temperature, and the choice of base and solvent can enhance the selectivity for one isomer. For instance, vapor-phase methylation over solid catalysts has been explored for the selective methylation of catechol to guaiacol (B22219) (2-methoxyphenol). researchgate.net Similar principles could potentially be applied to 4-iodocatechol. The development of enzymatic methods, for example using catechol-O-methyltransferase (COMT), could also offer a highly selective route, although this is more common in biological systems.
Methoxylation from Precursors (e.g., Resorcinol (B1680541) Derivatives)
A strategically sound approach to this compound begins with a readily available precursor like resorcinol (1,3-dihydroxybenzene). This pathway can be envisioned in two main sequences: (1) selective iodination of resorcinol followed by selective monomethylation, or (2) selective monomethylation of resorcinol followed by iodination. The latter route leads to 3-methoxyphenol, the iodination of which has been discussed in section 2.1.2.
The first sequence requires the regioselective iodination of resorcinol at the C4 position to produce 4-iodoresorcinol. This can be a challenging transformation as the C2 position is also highly activated. However, specific conditions have been reported to favor the formation of 4-iodoresorcinol. The subsequent step, the selective mono-O-methylation of 4-iodoresorcinol, is the critical challenge. The two hydroxyl groups in 4-iodoresorcinol are not equivalent, and their differing acidities and steric environments could be exploited to achieve regioselective methylation.
The synthesis of 3-methoxyphenol from resorcinol has been well-documented, often employing reagents like dimethyl sulfate with a carefully controlled amount of base to favor monomethylation. The iodination of the resulting 3-methoxyphenol, as detailed in section 2.1.2, is a highly promising and direct route to the final product.
Convergent and Linear Synthetic Route Development
The construction of the this compound framework can be approached through both linear and convergent strategies, each with its own merits regarding efficiency and precursor availability.
A robust and well-documented linear synthetic route to this compound commences with the readily available precursor, 3-methoxyphenol. This multi-step approach involves the introduction of a directing group to facilitate the regioselective iodination at the C4 position. A particularly effective strategy employs a nitration-reduction-diazotization sequence.
Initially, 3-methoxyphenol undergoes regioselective nitration to introduce a nitro group at the C4 position, guided by the ortho-, para-directing hydroxyl group and the meta-directing methoxy group. The resulting 3-methoxy-4-nitrophenol (B113588) is then subjected to reduction, typically using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 4-amino-3-methoxyphenol (B112844).
The final and crucial step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. mdpi.commanac-inc.co.jporganic-chemistry.org This is achieved by treating the 4-amino-3-methoxyphenol with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form an intermediate diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide furnishes the desired this compound. While this method is sequential and involves multiple steps, it offers excellent control over the regiochemistry, leading to the desired isomer in high purity.
A key advantage of this multi-step approach is the utilization of well-established and reliable reactions, making it a practical and scalable method for the synthesis of this compound.
Table 1: Multi-Step Synthesis of this compound from 3-Methoxyphenol
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitration | HNO₃, H₂SO₄ | 3-Methoxy-4-nitrophenol |
| 2 | Reduction | SnCl₂, HCl or H₂, Pd/C | 4-Amino-3-methoxyphenol |
| 3 | Diazotization & Iodination | 1. NaNO₂, HCl, 0-5 °C2. KI | This compound |
The concept of tandem or one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. taylorandfrancis.com While a specific tandem reaction for the direct synthesis of this compound from a simple precursor is not extensively documented, a hypothetical one-pot approach can be conceptualized based on known transformations.
A plausible tandem sequence could involve the in-situ generation of a reactive intermediate that undergoes sequential methoxylation and iodination. For instance, starting from a suitably substituted dihalobenzene, a tandem nucleophilic aromatic substitution (SNAr) could be envisioned. One halogen could be selectively replaced by a methoxy group, followed by the introduction of an iodo group at a different position in the same pot. However, achieving the desired regioselectivity in such a sequence would be a significant challenge.
A more practical approach to a one-pot synthesis would be to telescope the final steps of the multi-step synthesis described previously. For example, the diazotization of 4-amino-3-methoxyphenol and the subsequent iodination could be performed in a single pot by careful control of the reaction conditions. wikipedia.org After the formation of the diazonium salt, the addition of potassium iodide to the same reaction mixture would lead to the formation of this compound, thus streamlining the process and avoiding the isolation of the potentially unstable diazonium salt.
Rearrangement reactions offer elegant and often powerful strategies for the synthesis of complex molecules by rearranging the carbon skeleton or migrating functional groups. frontiersin.org While no direct synthesis of this compound using a rearrangement reaction has been prominently reported, a hypothetical pathway can be proposed based on classic name reactions such as the Fries and Smiles rearrangements.
The Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. nih.govorganic-chemistry.orgorganic-chemistry.org A potential, albeit theoretical, route to a precursor of this compound could involve the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate (B1210297). This would yield a mixture of 2-acetyl-3-methoxyphenol and 4-acetyl-3-methoxyphenol. Following separation, the 4-acetyl isomer could then be subjected to a Baeyer-Villiger oxidation to introduce a hydroxyl group, followed by iodination. However, the regioselectivity of the initial Fries rearrangement and the subsequent steps would need to be carefully controlled.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgnih.gov A hypothetical application towards the synthesis of this compound could involve a precursor where a suitable leaving group is attached to the aromatic ring, and a nucleophilic side chain is positioned to attack the ring and displace the leaving group, leading to the desired substitution pattern. The presence of iodine atoms on an aromatic ring can influence the feasibility of a Smiles rearrangement. benthamopen.com
It is important to note that these are speculative pathways and would require significant experimental validation to be considered viable synthetic routes to this compound.
Catalytic Synthesis Approaches
Catalytic methods provide an atom-economical and environmentally benign alternative to classical stoichiometric reactions. The development of catalytic approaches for the selective functionalization of phenols is an active area of research.
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more direct and efficient route to substituted aromatic compounds. researchgate.net The synthesis of this compound via a transition metal-catalyzed C-H iodination of 3-methoxyphenol presents a significant challenge in terms of regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing, which could lead to a mixture of iodinated isomers (2-iodo, 4-iodo, and 6-iodo).
Palladium-catalyzed C-H activation is a well-established methodology for the arylation and halogenation of arenes. organic-chemistry.org A directed C-H iodination approach, where a directing group is temporarily installed on the 3-methoxyphenol substrate to guide the palladium catalyst to the desired C4 position, could be a viable strategy. After the iodination step, the directing group would be removed to yield the final product.
Alternatively, the regioselectivity of the iodination could be influenced by the choice of the transition metal catalyst and the reaction conditions. For instance, certain ruthenium or rhodium catalysts have shown different regioselectivities in C-H functionalization reactions compared to palladium. Guaiacol, a structurally related compound, has been the subject of studies on transition metal-catalyzed hydrodeoxygenation, which provides insights into the interaction of such molecules with metal surfaces. frontiersin.orgresearchgate.net
Table 2: Potential Transition Metal Catalysts for C-H Iodination
| Catalyst System | Potential Advantages | Challenges |
| Pd(OAc)₂ with a directing group | High regioselectivity | Requires additional steps for installing and removing the directing group |
| Rh(III) or Ru(II) catalysts | Potentially different regioselectivity compared to Pd | Catalyst optimization required for high selectivity to the 4-iodo isomer |
| Copper-based catalysts | Lower cost | Often require higher catalyst loadings and temperatures |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to transition metal catalysis. organic-chemistry.org For the synthesis of this compound, organocatalytic methods for the regioselective iodination of phenols are of particular interest.
Recent studies have shown that thiourea-based organocatalysts can effectively catalyze the iodination of activated aromatic compounds using N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.org The thiourea (B124793) catalyst is believed to activate the NIS, making it a more potent electrophilic iodinating agent. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the phenolic ring.
In the case of 3-methoxyphenol, the strongly activating and ortho-, para-directing hydroxyl group would likely dominate the directing effect over the methoxy group. This would favor iodination at the positions ortho and para to the hydroxyl group (C2, C4, and C6). Achieving high selectivity for the C4 position would depend on the specific thiourea catalyst used and the reaction conditions, which could be optimized to favor the sterically less hindered para-position. The use of a bulky catalyst might sterically hinder the approach to the ortho positions, thereby enhancing the selectivity for the para-iodination. organic-chemistry.org
Further research into the application of different organocatalysts and a detailed study of the directing group effects in the organocatalytic iodination of 3-methoxyphenol are needed to establish this as a viable and selective method for the synthesis of this compound.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific application of flow chemistry and continuous processing for the scalable production of this compound.
The principles of flow chemistry, however, are widely applied to various chemical transformations and offer significant advantages for the synthesis of complex organic molecules. These methodologies focus on performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This approach allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety.
While direct examples for this compound are not available, the broader field of organic synthesis has seen a significant shift towards adopting continuous processing for scalable production. technologynetworks.compolimi.it This is particularly evident in the pharmaceutical industry, where the precise control offered by flow chemistry is crucial for the consistent production of high-quality active pharmaceutical ingredients. nih.gov The U.S. Food and Drug Administration (FDA) has encouraged the adoption of flow chemistry to modernize manufacturing processes. polimi.it
The advantages of flow chemistry for scalable production include:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing, which is critical for controlling highly exothermic or fast reactions. technologynetworks.compolimi.it
Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and intermediates. morressier.com
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" – using multiple reactors in parallel – rather than increasing the size of the reactor, which can often be challenging. chimia.ch
Process Automation and Control: Flow chemistry setups can be readily integrated with process analytical technology (PAT) for real-time monitoring and control of reaction conditions, ensuring consistent product quality. nih.gov
Given these benefits, it is plausible that flow chemistry methodologies could be developed for the synthesis of this compound. Such a process would likely involve the continuous iodination of 3-methoxyphenol or a related precursor in a suitable flow reactor system. The development of such a process would require careful optimization of reaction conditions, including reagent stoichiometry, temperature, residence time, and solvent.
Reactivity Profiles and Mechanistic Pathways of 4 Iodo 3 Methoxyphenol
Cross-Coupling Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in 4-iodo-3-methoxyphenol is the primary site of reactivity in cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition by low-valent transition metal catalysts, which is the initial step in many of these catalytic cycles.
Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling Reactions
Palladium catalysts are widely employed for the formation of C-C bonds, and the reactivity of aryl iodides makes them excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction with this compound would proceed through a standard catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the phenolic hydroxyl group may necessitate the use of a base that does not deprotonate it to avoid potential side reactions or catalyst inhibition.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos) |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Temperature | Room temperature to reflux |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl iodide. Reductive elimination then affords the alkynylarene. For this compound, this reaction would lead to the formation of 3-methoxy-4-alkynylphenols, which are valuable intermediates in organic synthesis.
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Alkyne | Terminal alkyne |
| Base | Amine base (e.g., Et₃N, piperidine) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to moderate heating |
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the alkenylarene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The reaction of this compound with various alkenes would yield 4-alkenyl-3-methoxyphenols.
Table 3: Typical Conditions for Heck Coupling of Aryl Iodides
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃) |
| Alkene | Electron-deficient or neutral alkenes |
| Base | Organic or inorganic base (e.g., Et₃N, K₂CO₃) |
| Solvent | DMF, NMP, Acetonitrile (B52724) |
| Temperature | 80-140 °C |
The Negishi and Stille couplings are also powerful C-C bond-forming reactions that utilize organozinc and organotin reagents, respectively.
The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are known for their high reactivity and functional group tolerance. The reaction of this compound with an organozinc compound would provide a route to various substituted phenols.
The Stille coupling utilizes organostannanes as the coupling partners for aryl halides. Organotin reagents are stable to air and moisture, but their toxicity is a significant drawback. The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.
Table 4: Comparison of Negishi and Stille Coupling
| Feature | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |
| Catalyst | Palladium or Nickel | Palladium |
| Advantages | High reactivity, good functional group tolerance | Reagents are stable to air and moisture |
| Disadvantages | Organozinc reagents can be moisture-sensitive | Organotin reagents are toxic |
Copper-Catalyzed Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are important methods for the formation of carbon-heteroatom bonds. These reactions provide routes to aryl amines, aryl ethers, and aryl thioethers.
For this compound, these reactions would involve the coupling of the aryl iodide with nitrogen, oxygen, or sulfur nucleophiles. The presence of the phenolic hydroxyl group could potentially interfere with C-O coupling reactions if it is not protected, or it could lead to intramolecular cyclization products under certain conditions.
C-N Coupling (Buchwald-Hartwig Amination): While typically palladium-catalyzed, copper-based systems have also been developed for the formation of C-N bonds. This would involve reacting this compound with an amine in the presence of a copper catalyst and a base.
C-O Coupling (Ullmann Condensation): This reaction would form diaryl ethers or alkyl aryl ethers by coupling this compound with another phenol (B47542) or an alcohol. The use of a copper catalyst is classic for this transformation.
C-S Coupling: The formation of aryl thioethers can be achieved by coupling this compound with a thiol in the presence of a copper catalyst. Ligand-free systems using copper iodide have been shown to be effective for the coupling of aryl iodides with thiols.
Table 5: General Conditions for Copper-Catalyzed C-Heteroatom Coupling
| Coupling Type | Nucleophile | Catalyst | Base | Solvent |
| C-N | Amines, Amides | CuI, Cu(OAc)₂ | K₂CO₃, Cs₂CO₃ | DMF, Dioxane |
| C-O | Alcohols, Phenols | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Pyridine, DMF |
| C-S | Thiols | CuI | K₂CO₃, Et₃N | NMP, DMF |
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle, capable of acting as a nucleophile, a proton donor, and a directing group for electrophilic aromatic substitution.
O-alkylation of the phenolic hydroxyl group is a common transformation used to produce aryl alkyl ethers. The most classic method is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. The resulting phenoxide anion of this compound is a potent nucleophile that can readily react with various alkylating agents.
Modern variations include copper-catalyzed and palladium-catalyzed methods that couple phenols with alkyl halides or alcohols under milder conditions. organic-chemistry.org For instance, Ullmann-type reactions can be adapted to couple aliphatic alcohols with aryl iodides, using ligands such as N,N-dimethylglycine. organic-chemistry.org
The phenolic hydroxyl group of this compound can be readily acylated to form phenyl esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. organic-chemistry.org Catalytic amounts of phosphomolybdic acid or the use of highly active acylation reagents like N-(trifluoroacetyl)succinimide can facilitate the reaction under mild, solvent-free conditions. organic-chemistry.org This reaction is often used to protect the hydroxyl group or to modify the compound's biological or physical properties.
The electron-rich nature of the phenol ring in this compound makes it susceptible to both electrophilic aromatic substitution and oxidative dearomatization.
Electrophilic Attack: The hydroxyl and methoxy (B1213986) groups are strong ortho-, para-directing and activating groups for electrophilic aromatic substitution (SEAr). wikipedia.org The iodine atom is a deactivating but also ortho-, para-directing group. In this compound, the positions ortho and para to the powerful hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack. The directing effects of the substituents would need to be considered for reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com For example, alkylation of related p-alkoxyphenols has been shown to occur primarily at the position ortho to the hydroxyl group. google.com
Dearomatization: Phenols can undergo oxidative dearomatization in the presence of hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). nih.govresearchgate.net This process involves a two-electron oxidation of the phenol and the addition of a nucleophile to the aromatic ring, resulting in the formation of a cyclohexadienone. nih.gov The reaction is thought to proceed through the formation of an aryl-λ³-iodane intermediate, followed by nucleophilic attack. nih.gov This transformation provides a route to complex, non-aromatic structures from simple phenolic precursors.
Table 2: Summary of Reactivity at the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Aryl alkyl ether |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Phenyl ester |
| Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Ring-substituted phenol |
| Oxidative Dearomatization | Hypervalent Iodine(III) Reagent (e.g., PIDA), Nucleophile | Cyclohexadienone |
Reactions Involving the Methoxy Substituent
The methoxy group in this compound is a key functional group that influences the compound's reactivity and provides a site for various chemical transformations.
The cleavage of the methyl group from the methoxy ether in this compound is a significant reaction, often employed to synthesize the corresponding catechol. This O-demethylation can be achieved through various methods, with the choice of reagent depending on the desired selectivity and reaction conditions.
Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). commonorganicchemistry.com BBr₃ is a particularly effective reagent for cleaving phenolic methyl ethers, typically used in solvents like dichloromethane (B109758) at low temperatures. commonorganicchemistry.comchem-station.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Similarly, HBr facilitates demethylation at elevated temperatures through protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. commonorganicchemistry.comchem-station.com
Strong nucleophiles, such as thiolates, can also be used for O-demethylation. commonorganicchemistry.com These reactions are typically carried out in polar aprotic solvents at high temperatures. commonorganicchemistry.com Additionally, magnesium iodide has been shown to be an efficient reagent for the selective demethylation of aryl methyl ethers under solvent-free conditions. rsc.org Another reported method utilizes iodocyclohexane (B1584034) in refluxing DMF. researchgate.net
Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism Type |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Lewis Acid Catalyzed |
| Hydrobromic acid (HBr) | Elevated temperatures | Brønsted Acid Catalyzed |
| Thiolates | Polar aprotic solvent, elevated temperatures | Nucleophilic |
| Magnesium iodide | Solvent-free | Lewis Acid Catalyzed |
| Iodocyclohexane | Refluxing DMF | Nucleophilic |
While specific rearrangement pathways for this compound are not extensively detailed, methoxy-substituted arenes can undergo several types of rearrangements. These reactions typically involve the migration of a group to a different position on the aromatic ring, leading to a structural isomer. wiley-vch.de
One such example is the Baeyer-Villiger oxidation , which converts a ketone to an ester. wiley-vch.de If an acetyl group were present on the ring of this compound, treatment with a peroxy acid could lead to the migration of the aryl group and the formation of an acetate (B1210297) ester. The migratory aptitude of the substituted aryl group would be influenced by the electronic effects of the iodo and methoxy substituents.
Another relevant rearrangement is the Beckmann rearrangement , where an oxime is converted to an amide in the presence of an acid catalyst. wiley-vch.de The oxime derived from an acetylated this compound could undergo this rearrangement. The Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols and the Dakin oxidation involves the conversion of an aryl aldehyde or ketone to a phenol. wiley-vch.de
Electrophilic and Nucleophilic Aromatic Substitution (EAS/NAS) Pathways
The aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome dictated by the nature of the substituents present.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl and methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. msu.edulkouniv.ac.in The hydroxyl group is a stronger activating group than the methoxy group. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the methoxy group (position 2) are activated. Position 2 is doubly activated. Therefore, electrophilic substitution is expected to occur predominantly at positions 2 and 6. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution on this compound is generally less favorable due to the electron-rich nature of the ring. masterorganicchemistry.com However, the iodine atom is a good leaving group. fiveable.me For a nucleophile to replace the iodo substituent, the presence of strong electron-withdrawing groups on the ring is typically required to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov In the absence of such activating groups, harsh reaction conditions may be necessary. youtube.com The rate of reaction in nucleophilic aromatic substitution is often dependent on the electronegativity of the leaving group, with fluorine being the best leaving group in this context because it makes the carbon it is attached to more electrophilic. youtube.comyoutube.com
Radical Reactions and Single Electron Transfer (SET) Processes
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. rsc.org This can be initiated by photolysis, heat, or radical initiators. fiveable.me The resulting 3-methoxy-4-hydroxyphenyl radical can then participate in various reactions, such as hydrogen atom abstraction or addition to unsaturated systems. rsc.org
Single Electron Transfer (SET) processes can also play a role in the reactivity of this compound. An electron can be transferred from a donor to the aryl iodide, forming a radical anion. nih.govresearcher.life This intermediate can then fragment, losing an iodide ion to form the 3-methoxy-4-hydroxyphenyl radical. nih.gov This radical can subsequently react with other species in the reaction mixture. Mechanistic studies have confirmed direct single-electron transfer pathways in reactions involving N-iodobenzoyl indoles. researcher.life
Metalation Reactions and Their Synthetic Utility (e.g., Lithiation)
Metalation, particularly directed ortho-lithiation, is a powerful tool for the functionalization of substituted phenols. In this compound, both the hydroxyl and methoxy groups can direct the lithiation to their respective ortho positions. The hydroxyl group is a stronger directing group, favoring lithiation at the C6 position. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents.
An alternative pathway is the iodine-lithium exchange reaction. Treatment of this compound with an organolithium reagent can lead to the replacement of the iodine atom with lithium, generating a new organolithium species with the lithium at the C4 position. This intermediate can then be trapped by electrophiles. The competition between directed ortho-lithiation and iodine-lithium exchange can be influenced by the specific organolithium reagent used, the solvent, and the reaction temperature.
Mechanistic Investigations of Reactions Involving 4 Iodo 3 Methoxyphenol
Elucidation of Reaction Intermediates
Reaction intermediates are transient species that exist for a short duration during a chemical transformation. Their detection and characterization provide direct evidence for a proposed reaction pathway.
In the oxidation of phenols, phenoxenium cations are often postulated as key reactive intermediates. wikipedia.org These short-lived, electron-deficient species are highly electrophilic and can react with a variety of nucleophiles. The formation of a phenoxenium cation from 4-iodo-3-methoxyphenol would likely be facilitated by the electron-donating methoxy (B1213986) group, which can stabilize the positive charge.
The direct detection of these transient species is challenging but can be achieved using advanced spectroscopic techniques. For instance, in the reaction of electron-rich phenols with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549), the formation of phenoxenium cations has been unambiguously detected using UV-vis and resonance Raman spectroscopies. nih.govresearchgate.net These methods can capture the electronic and vibrational signatures of the cation. The choice of solvent and oxidizing agent is critical; polar solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and strongly oxidizing reagents are known to favor the formation of phenoxenium intermediates over radical byproducts. nih.gov While direct evidence for the 4-iodo-3-methoxyphenoxenium cation is not yet reported, these established methods provide a clear roadmap for its potential detection and characterization.
Alternatively, reactions involving phenols can proceed through radical pathways, where a phenoxyl radical is the key intermediate. This species can be formed via a single-electron transfer (SET) mechanism. Identifying whether a substitution reaction on this compound follows an ionic or a radical pathway is essential for understanding its reactivity.
Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing radical species. nih.govmdpi.com Due to the high reactivity and short lifetime of many radical intermediates, a technique known as spin trapping is often employed. nih.gov This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. mdpi.comljmu.ac.uk The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the original radical. ljmu.ac.uk For this compound, EPR spin trapping could be used to intercept any phenoxyl radical formed during a reaction, thereby providing clear evidence for a radical mechanism.
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure the rate at which a reaction proceeds and how that rate is influenced by factors such as reactant concentrations, temperature, and catalysts. This information is vital for determining the reaction's rate law, which is a mathematical expression of its mechanism. For reactions involving this compound, such as electrophilic iodination or substitution, kinetic analysis provides insight into the sequence of steps in the reaction mechanism.
The rate of reaction is typically monitored by following the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-vis spectroscopy. mdpi.com For example, in the iodination of substituted phenols, the reaction rate can be followed by measuring the disappearance of iodine. acs.orgasianpubs.org Such studies have shown that the reaction rate is dependent on the concentrations of both the phenol (B47542) and the iodinating agent. asianpubs.org The pH of the medium also plays a crucial role, as the more nucleophilic phenoxide ion reacts much faster than the neutral phenol. acs.orgosu.edu
| Substrate | Relative k₂ | Activating/Deactivating Effect |
|---|---|---|
| Phenol | 1.0 | Reference |
| p-Cresol | ~10 | Activating (CH₃ group) |
| p-Chlorophenol | ~0.2 | Deactivating (Cl group) |
| 2,4-Dinitrophenol | <0.01 | Strongly Deactivating (NO₂ groups) |
For this compound, one would expect the electron-donating methoxy group to increase the reaction rate in electrophilic aromatic substitution, while the bulky and mildly electron-withdrawing iodo group would likely have a more complex influence on the rate.
Isotope Effect Studies for Transition State Analysis
The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction's rate-determining step. nih.gov It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope at the same position (k_heavy). A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. stackexchange.com
In electrophilic aromatic substitution reactions, the mechanism typically involves two steps: initial attack of the electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. Usually, the first step is slow (rate-determining), and the C-H bond is not broken. In such cases, no significant primary KIE is observed (kH/kD ≈ 1). youtube.com However, if the second step (deprotonation) becomes rate-determining, a large KIE will be observed. This is known to occur in certain reactions like aromatic sulfonation and, notably, in some iodination reactions where the initial step is rapid and reversible. stackexchange.comacs.org
For example, a study on the iodination of resorcinol (B1680541), a highly activated phenol, demonstrated a substantial KIE, indicating that the deprotonation step is rate-limiting. acs.org A similar experiment on this compound, comparing the rate of a reaction (e.g., another substitution) for the standard compound versus its deuterated analogue (where the hydrogen to be replaced is a deuterium), would be highly informative. Observing a significant KIE would suggest that the loss of the proton is the slowest step, providing critical detail about the energy profile of the reaction.
Ligand and Catalyst Role in Reaction Selectivity and Efficiency
The iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orglibretexts.org In these reactions, a palladium catalyst is commonly used to form a new carbon-carbon or carbon-heteroatom bond at the position of the iodine atom. The ligands coordinated to the palladium center play a crucial role in determining the catalyst's activity, stability, and selectivity. cam.ac.uk
The choice of ligand can dramatically influence the reaction's efficiency and outcome. For instance, sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step (where the palladium inserts into the carbon-iodine bond) and promote the final reductive elimination step that forms the product. libretexts.org
Furthermore, ligands can control the regioselectivity of a reaction when multiple reactive sites are present. nih.govsemanticscholar.org While this compound has a single iodo-substituent, in related dihaloarenes, the choice of ligand can direct the catalyst to react selectively at one position over another. nih.govsemanticscholar.org This control is often achieved through subtle steric and electronic interactions between the ligand, the catalyst, and the substrate. cam.ac.uk
The efficiency of a given cross-coupling reaction is highly dependent on the combination of the palladium precursor, the ligand, the base, and the solvent. The table below shows hypothetical results for a Sonogashira coupling, illustrating how catalyst and ligand choice can affect the outcome.
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | CuI | Et₃N | THF | 85 |
| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | CuI | Et₃N | DMF | 92 |
| Pd₂(dba)₃ | XPhos | None (Cu-free) | K₂CO₃ | Toluene | 95 |
| Pd/C | None (heterogeneous) | None (Cu-free) | NaOH | Methanol | 70 |
For any synthetic application involving this compound, a careful screening of ligands and reaction conditions is essential to achieve high selectivity and efficiency. thalesnano.com
Computational and Theoretical Chemistry Studies on 4 Iodo 3 Methoxyphenol and Its Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic distribution, molecular geometry, and energetic landscape of 4-iodo-3-methoxyphenol.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the iodo and methoxy (B1213986) substituents on the phenol (B47542) ring.
For instance, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the equilibrium geometry of the molecule. The resulting data can be presented as follows:
Table 1: Predicted Molecular Geometry of this compound (Illustrative DFT Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-I | ~2.10 |
| C-O (methoxy) | ~1.37 |
| O-H (hydroxyl) | ~0.96 |
| **Bond Angles (°) ** | |
| C-C-I | ~120 |
| C-O-C (ether) | ~118 |
| C-O-H (hydroxyl) | ~109 |
Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes pending specific computations on this compound.
Energetic properties, such as the total electronic energy and the heat of formation, can also be calculated, providing insights into the molecule's thermodynamic stability.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energetic and geometric data. These high-level calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation plays a critical role.
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, FMO analysis would reveal how the iodo and methoxy groups influence the energy and distribution of these frontier orbitals. The electron-donating methoxy group and the electron-withdrawing but polarizable iodine atom will have competing effects on the electron density of the aromatic ring, which will be reflected in the HOMO and LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -8.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap | ~ 7.3 |
Note: These are representative values and would need to be confirmed by specific calculations.
The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of atomic charges and the analysis of charge transfer interactions between different parts of the molecule. For this compound, NBO analysis would elucidate the charge distribution on the aromatic ring, the oxygen and iodine atoms, and the methoxy group.
Table 3: Predicted Natural Population Analysis (NPA) Charges on Key Atoms of this compound (Illustrative Data)
| Atom | Natural Charge (e) |
| I | ~ -0.15 |
| O (hydroxyl) | ~ -0.75 |
| O (methoxy) | ~ -0.55 |
| H (hydroxyl) | ~ +0.48 |
Note: These are representative values and would need to be confirmed by specific calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathways.
Transition State Characterization and Activation Energy Barriers
For any proposed reaction involving this compound, such as electrophilic aromatic substitution or coupling reactions, computational methods can be used to locate and characterize the transition state (TS). The transition state is a first-order saddle point on the PES, and its geometry provides crucial information about the structure of the activated complex.
Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
For example, in a hypothetical reaction, the calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Table 4: Illustrative Activation Energy for a Hypothetical Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Reactants → Transition State | ~ 20-30 |
| Transition State → Products | - |
Note: This is a hypothetical value for illustrative purposes.
Reaction Coordinate Analysis and Potential Energy Surfaces
Reaction coordinate analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it transforms from reactants to products. This mapping results in a potential energy surface (PES), where the reaction pathway of lowest energy, known as the minimum energy path (MEP), can be identified. The highest point along the MEP corresponds to the transition state, the critical configuration that determines the activation energy and, consequently, the reaction rate.
For a molecule like this compound, reaction coordinate analysis can be employed to study various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the phenolic hydroxyl group. For instance, in an electrophilic aromatic substitution reaction, the reaction coordinate could be defined as the distance between the incoming electrophile and the carbon atom of the aromatic ring being attacked.
By calculating the energy at various points along this coordinate, a potential energy surface can be constructed. This surface would reveal the energy barriers for substitution at different positions on the ring, thus providing insights into the regioselectivity of the reaction. The transition states for ortho, meta, and para substitution (relative to the hydroxyl or methoxy groups) can be located and their energies compared.
Illustrative Data for Electrophilic Bromination of a Phenolic Compound:
The following table presents hypothetical data from a Density Functional Theory (DFT) calculation on the electrophilic bromination of a substituted phenol, illustrating the type of information that can be obtained from a reaction coordinate analysis.
| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Ortho-substitution | -5.2 | 15.8 | -12.4 | 21.0 |
| Meta-substitution | -5.0 | 25.1 | -8.9 | 30.1 |
| Para-substitution | -5.3 | 14.9 | -13.1 | 20.2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This illustrative data suggests that the para-substitution pathway has the lowest activation energy, indicating it would be the kinetically favored product.
Solvent Effects on Reactivity: Computational Approaches
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry offers several approaches to model these solvent effects. These methods can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is widely used to estimate the effect of the solvent on the energies of reactants, transition states, and products.
For this compound, the choice of solvent would be particularly important for reactions involving charged intermediates, such as the phenoxide ion formed in basic media. A polar protic solvent would be expected to stabilize the phenoxide ion through hydrogen bonding, thereby influencing the thermodynamics and kinetics of subsequent reactions.
Computational studies on similar phenolic compounds have demonstrated that implicit solvent models can effectively predict the influence of different solvents on reaction pathways. For example, a reaction proceeding through a highly polar transition state will be accelerated in a high-dielectric solvent, a trend that can be quantitatively assessed through computational modeling.
Prediction of Regioselectivity and Stereoselectivity in New Reactions
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of new reactions before they are attempted in the laboratory. For this compound, this could involve predicting the outcome of various transformations.
Regioselectivity:
The directing effects of the hydroxyl and methoxy groups in electrophilic aromatic substitution are well-established. However, in a molecule with multiple substituents, predicting the major product can be complex. Computational methods can provide a more quantitative prediction by calculating the activation energies for substitution at all possible positions.
Various theoretical descriptors can also be used to predict regioselectivity. These include:
Fukui functions: These indicate the most electrophilic and nucleophilic sites in a molecule.
Molecular Electrostatic Potential (MEP) maps: These visualize the charge distribution on the molecule, highlighting electron-rich regions that are susceptible to electrophilic attack.
Stereoselectivity:
While this compound itself is achiral, reactions involving this molecule could lead to the formation of chiral products. For example, if a prochiral reagent is used or if a new stereocenter is created during the reaction, computational methods can be used to predict which stereoisomer will be formed in excess.
This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. This approach has been successfully applied to a wide range of asymmetric reactions.
Illustrative Data for Predicted Regioselectivity in a Hypothetical Reaction:
The following table shows hypothetical calculated parameters for predicting the regioselectivity of an electrophilic attack on this compound.
| Position | Relative Transition State Energy (kcal/mol) | Fukui Index (f-) |
| C2 | 0.0 | 0.25 |
| C4 | - | - |
| C5 | 5.2 | 0.08 |
| C6 | 1.8 | 0.19 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This illustrative data suggests that the C2 position is the most likely site of electrophilic attack, as it has the lowest relative transition state energy and the highest Fukui index for nucleophilic attack.
Applications of 4 Iodo 3 Methoxyphenol As a Versatile Synthetic Building Block
Precursor in Natural Product Total Synthesis
The synthesis of complex natural products often requires strategic assembly of highly functionalized fragments. 4-Iodo-3-methoxyphenol provides a valuable starting point for creating key structural motifs found in biologically active molecules. Its utility is particularly evident in the synthesis of complex peptide natural products that contain non-proteinogenic amino acids, such as the tubulysin (B8622420) family.
Tubulysins are potent mitotic poisons that feature a unique tetrapeptide structure, including the novel amino acid tubutyrosine (Tut). aacrjournals.orgcreative-biolabs.com The synthesis of the Tut fragment is a significant challenge in the total synthesis of these natural products. aacrjournals.org A plausible synthetic strategy involves using a substituted iodophenol, like this compound, as a foundational building block. The aryl iodide functionality allows for the introduction of other substituents onto the aromatic ring through palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl and methoxy (B1213986) groups can be further modified or are integral parts of the final tubutyrosine structure. This approach provides a convergent and flexible route to the complex side chain of the Tut residue, which is crucial for the biological activity of the tubulysin molecule. nih.gov
Table 1: Key Moieties in Tubulysin Synthesis
| Fragment | Description | Relevance of this compound |
|---|---|---|
| Tubutyrosine (Tut) | A non-proteinogenic γ-amino acid with a complex, substituted aromatic side chain. nih.gov | The substituted phenol (B47542) ring can be constructed from this compound. |
| Tubuvaline (Tuv) | A unique thiazole-containing amino acid. nih.gov | Not directly synthesized from this compound. |
| Isoleucine (Ile) | A standard proteinogenic amino acid. aacrjournals.org | Not synthesized from this compound. |
| N-methyl-pipecolic acid (Mep) | The N-terminal amino acid residue. aacrjournals.org | Not synthesized from this compound. |
Intermediate in the Synthesis of Advanced Organic Materials
The reactivity of the carbon-iodine bond makes this compound an excellent monomer or precursor for the synthesis of advanced organic materials with tailored electronic and physical properties.
Functional polymers, particularly conjugated polymers, are of great interest for applications in electronics and materials science. Suzuki-Miyaura catalyst-transfer polycondensation is a powerful method for synthesizing well-defined conjugated polymers. rsc.org In this process, C-C bonds are formed between di-functionalized monomers, such as a dihalide and a diboronic acid or ester.
This compound can be utilized as a precursor to a diiodo monomer suitable for Suzuki polycondensation. For example, the phenolic hydroxyl group can be used to link two molecules of this compound together via an appropriate spacer, yielding a diiodo monomer. This monomer can then be polymerized with an aromatic diboronic ester to create a functional poly(arylene ether) derivative. The methoxy groups remain as pendant functional groups on the polymer backbone, influencing its solubility and electronic properties. This strategy allows for the creation of structurally regular polymers with high molecular weights. rsc.org
Table 2: Suzuki Polycondensation Reaction Components
| Component | Role in Polymer Synthesis | Example derived from this compound |
|---|---|---|
| Dihalo Monomer | One of the two monomer units for chain growth; provides the electrophilic carbon centers. | A diiodo-biphenol ether synthesized from this compound. |
| Diboronic Acid/Ester Monomer | The second monomer unit; provides the nucleophilic carbon centers. | 1,4-Benzenediboronic acid bis(pinacol) ester. |
| Palladium Catalyst | Catalyzes the C-C bond formation between monomers. | Pd₂(dba)₃ / t-Bu₃P. rsc.org |
| Base | Activates the boronic ester for transmetalation. | Aqueous K₂CO₃ or Cs₂CO₃. |
Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices rely on materials with specific energy levels and charge-transport properties. Hole-transporting materials (HTMs) are a critical component of these devices. Many high-performance HTMs are based on carbazole (B46965) derivatives or molecules containing triarylamine moieties, such as the widely used spiro-OMeTAD. researchgate.netucl.ac.uk
The synthesis of these complex organic molecules frequently employs palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) or C-C couplings (Suzuki) to connect electron-rich aromatic units. researchgate.net this compound is an ideal precursor for these reactions. It can be coupled with carbazole or a diarylamine to introduce the functionalized methoxyphenyl group into the final HTM structure. researchgate.net The methoxy group is a common substituent in HTMs, as it helps to tune the HOMO energy level for efficient hole injection and transport. rsc.org The rigid and twisted structures that can be built from this precursor help to ensure good thermal stability and amorphous film formation, which are crucial for device longevity and performance. rsc.org
Role in the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The construction of fused heterocyclic ring systems can be efficiently achieved using intramolecular cyclization strategies. This compound is a valuable starting material for the synthesis of benzofuran (B130515) derivatives.
A common and powerful method for constructing the benzofuran core is through a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. In this sequence, the palladium- and copper-catalyzed Sonogashira reaction first couples the alkyne to the iodine-bearing carbon of this compound. The resulting 2-alkynylphenol intermediate can then undergo a cyclization reaction, often promoted by the same catalyst system or by subsequent treatment with another catalyst or base, to form the furan (B31954) ring. This methodology provides a direct and modular route to a wide variety of substituted benzofurans, where the diversity comes from the choice of the alkyne coupling partner.
Precursor for the Synthesis of Ligands for Catalysis
The performance of transition metal catalysts is critically dependent on the steric and electronic properties of their supporting ligands. Biaryl phosphines and bipyridines are two of the most important classes of ligands in modern homogeneous catalysis. The synthesis of these ligands often involves the strategic formation of C-C bonds between aromatic rings.
This compound can serve as a key building block for constructing functionalized biaryl phosphine (B1218219) ligands. For example, a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid bearing a phosphine group (or a precursor) can generate a biaryl structure. acs.orgnih.gov The methoxy and hydroxyl groups on the phenol-derived ring can fine-tune the electronic properties of the resulting ligand or provide secondary coordination sites for the metal center. Similarly, it can be used to synthesize substituted bipyridine ligands by coupling with a pyridineboronic acid derivative. mdpi.comresearchgate.net This synthetic flexibility allows for the creation of a library of ligands with varied properties for catalyst optimization.
Table 3: Common Cross-Coupling Reactions for Ligand Synthesis
| Reaction | Description | Role of this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction between an organohalide and an organoboron compound. acs.org | Acts as the aryl iodide component to form biaryl structures. |
| Buchwald-Hartwig Amination | Pd-catalyzed reaction forming a C-N bond between an aryl halide and an amine. | Can be used to attach nitrogen-based coordinating groups. |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction between an aryl halide and a terminal alkyne. researchgate.net | Can be used to introduce alkynyl linkers into ligand backbones. |
Intermediate in the Synthesis of Chemical Probes and Labeling Agents (excluding biological activity)
Chemical probes are essential tools for studying chemical and biochemical processes. Fluorescent probes and radiolabeled compounds are two important classes of such tools. The synthesis of these probes requires molecular scaffolds that can be readily modified to incorporate a reporter group (e.g., a fluorophore or a radioisotope) and a reactive handle for conjugation.
This compound is an excellent precursor for such probes. The iodine atom serves a dual purpose. Firstly, it provides a site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach fluorophores or other reporter tags. For instance, an ethynyl-substituted fluorescent dye can be coupled to this compound to create a new fluorescent probe. Secondly, the carbon-iodine bond can be a site for radioiodination. Non-radioactive this compound can be synthesized and characterized as a standard, and then a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) can be introduced in a final step to produce the radiolabeled tracer. This is a common strategy in the synthesis of molecules for imaging techniques. The synthesis of fluorescent analogues of DOI (1-(2,5-dimethoxy-4-iodophenyl)-propan-2-amine) illustrates how a fluorophore can be attached to a molecule containing an iodo-methoxyphenol core. almacgroup.com
Advanced Spectroscopic and Analytical Methodologies in the Research of 4 Iodo 3 Methoxyphenol Reactions
In-Situ Spectroscopic Monitoring of Reaction Progress
In-situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, without the need for sampling and quenching. youtube.com This provides invaluable insight into reaction dynamics, the formation and decay of intermediates, and the influence of various parameters on the reaction pathway.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring homogeneous reactions directly within an NMR tube or a flow cell connected to the spectrometer. beilstein-journals.orgmpg.de It offers detailed structural information, enabling the unambiguous identification and quantification of reactants, intermediates, and products over time. nih.gov
In reactions involving 4-Iodo-3-methoxyphenol, ¹H NMR can be used to track the disappearance of its specific aromatic proton signals and the appearance of new signals corresponding to the product. For instance, in a substitution reaction where the iodine atom is replaced, significant shifts in the adjacent aromatic protons would be observed. By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed, providing data to determine reaction rates and orders. rsc.org Modern benchtop NMR systems are making this real-time monitoring more accessible for process optimization. digitellinc.com
Table 1: Hypothetical ¹H NMR Data for Monitoring a Suzuki Coupling Reaction of this compound
| Compound | Aromatic Proton δ (ppm) | Methoxy (B1213986) Proton δ (ppm) | Kinetic Trend |
| This compound | ~7.3 (d), 6.9 (d), 6.5 (dd) | ~3.85 (s) | Concentration decreases over time |
| Product (e.g., a biphenyl (B1667301) derivative) | New signals in ~7.0-7.6 range | ~3.87 (s) | Concentration increases over time |
| Intermediate (e.g., boronic ester complex) | Broader, shifted aromatic signals | ~3.86 (s) | Appears and then disappears |
Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of the components in a reaction mixture. thermofisher.com They are frequently implemented using fiber-optic probes for in-line monitoring of reactions in real-time. youtube.com
FTIR Spectroscopy : This technique is particularly sensitive to changes in dipole moments, making it ideal for monitoring polar functional groups. keit.co.uk In reactions of this compound, Attenuated Total Reflectance (ATR)-FTIR can track changes in the O-H stretching frequency (around 3300 cm⁻¹) if the phenol (B47542) group is involved in the reaction, or shifts in the C-O stretching vibrations of the methoxy group and the aromatic ether linkage (around 1200-1000 cm⁻¹). mt.com
Raman Spectroscopy : As a light-scattering technique, Raman spectroscopy is complementary to FTIR. thermofisher.com It excels in monitoring non-polar bonds and is insensitive to aqueous media, a significant advantage for many reactions. For this compound, Raman would be highly effective for monitoring the C-I bond vibration (typically a strong Raman scatterer) to observe its cleavage. It is also excellent for tracking changes in the aromatic ring's symmetric breathing modes, which would alter upon substitution. mt.com
High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of unknown reaction products and elusive intermediates. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula for the detected ion. pnnl.gov
When developing new synthetic routes from this compound, reaction mixtures can be analyzed by HRMS (often coupled with a soft ionization source like electrospray ionization, ESI) to identify the exact mass of the desired product. This technique is crucial for confirming the success of a reaction and for identifying unexpected byproducts. For example, if a reaction is expected to yield a derivative with the formula C₁₄H₁₃IO₂, HRMS can confirm this by detecting an ion with an m/z value that matches the calculated exact mass of 340.0011.
X-ray Crystallography for Definitive Structural Elucidation of Novel Derivatives
While spectroscopic methods provide strong evidence for a molecule's structure, X-ray crystallography offers the only definitive, three-dimensional structural proof. This technique is the gold standard for unambiguously determining the connectivity, stereochemistry, and solid-state conformation of a new crystalline compound derived from this compound. mdpi.com
If a novel derivative of this compound can be crystallized, single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information is crucial for confirming the outcome of stereoselective reactions or for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, the structure of a related compound, 4-Iodo-3,3′-dimethoxybiphenyl, was elucidated using this method, providing definitive proof of its molecular geometry and packing in the solid state. nih.gov
Table 2: Example Crystallographic Data for a this compound Derivative (based on 4-Iodo-3,3′-dimethoxybiphenyl) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃IO₂ |
| Molecular Weight | 340.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.932 |
| b (Å) | 15.382 |
| c (Å) | 6.9940 |
| β (°) ** | 90.68 |
| Volume (ų) ** | 1283.6 |
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
Chromatography is essential for separating the components of a complex reaction mixture to assess reaction completion, identify byproducts, and determine the purity of the isolated product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is highly suitable for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. researchgate.net
In a typical analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint. amazonaws.com By comparing the retention time and mass spectrum of a peak to a known standard, the presence and relative quantity of this compound can be determined. This allows for precise monitoring of its consumption and the formation of products, thereby assessing the reaction's conversion and purity of the final product. researchgate.net
Table 3: Illustrative GC-MS Data for a Reaction Mixture
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis of this compound and its reaction products. Its high resolution, sensitivity, and suitability for a wide range of organic molecules make it an indispensable tool in monitoring reaction progress, determining product purity, and quantifying yields. wikipedia.orgphenomenex.com The most common mode of HPLC employed for the analysis of halogenated phenols is reverse-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase. phenomenex.commdpi.com
In a typical RP-HPLC setup for analyzing this compound, a C8 or C18 column is often employed as the stationary phase due to its hydrophobic nature, which allows for effective separation of moderately polar compounds. phenomenex.commdpi.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., trifluoroacetic acid, phosphoric acid, or acetic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group. mdpi.commdpi.comsielc.comvcu.edu
The development of a robust HPLC method for the quantitative analysis of this compound reactions involves several key steps. Initially, the selection of an appropriate column and mobile phase composition is crucial for achieving baseline separation of the starting material, intermediates, and final products. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a range of polarities that may be present in a reaction mixture. mdpi.comjapsonline.com
Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths. nih.govmdpi.com The selection of an appropriate detection wavelength is critical for maximizing sensitivity and minimizing interference. For phenolic compounds like this compound, wavelengths in the range of 270-280 nm are often optimal. japsonline.com
Method validation is a critical aspect of ensuring the reliability of quantitative HPLC analysis. nih.gov This process typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov Linearity is established by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a linear relationship between concentration and peak area. japsonline.com Precision is determined by repeatedly analyzing a sample and assessing the variability of the results, while accuracy is evaluated by comparing the measured concentration to a known true value. mdpi.com The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
A representative, albeit hypothetical, HPLC method for the quantitative analysis of a reaction involving this compound is detailed in the table below.
Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | ~8.5 minutes |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (2D-NMR, NOESY, HMBC) for Complex Product Characterization
While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides fundamental structural information, the characterization of complex reaction products of this compound often necessitates the use of advanced two-dimensional (2D) NMR techniques. wikipedia.orgrsc.orgslideshare.net These methods provide a more detailed picture of the molecular architecture by revealing correlations between different nuclei within the molecule. wikipedia.orgcore.ac.uk
2D-NMR Techniques for Structural Elucidation
Several 2D-NMR experiments are particularly valuable in the context of characterizing derivatives of this compound:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. wikipedia.orgresearchgate.net In a COSY spectrum of a complex product derived from this compound, cross-peaks would indicate which protons are neighbors in the molecule, helping to piece together fragments of the structure. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgcore.ac.uk An HSQC spectrum allows for the unambiguous assignment of which protons are bonded to which carbon atoms in the molecule's framework.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for establishing long-range correlations between protons and carbons, typically over two or three bonds. core.ac.ukarxiv.org This is particularly useful for connecting different spin systems that are not directly linked by proton-proton coupling, thereby allowing for the assembly of the complete carbon skeleton. core.ac.uk For instance, in a complex derivative of this compound, HMBC can reveal correlations between a methoxy proton and the aromatic carbon it is attached to, as well as adjacent carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgarxiv.org Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and provide crucial information about the three-dimensional structure and stereochemistry of the molecule. arxiv.org For example, NOESY can help determine the relative orientation of substituents on the aromatic ring or on a side chain.
The combined application of these 2D-NMR techniques allows for a comprehensive and unambiguous structural elucidation of complex reaction products of this compound, which would be challenging or impossible with 1D-NMR alone. researchgate.netmestrelab.com The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would serve as the basis for interpreting the 2D-NMR spectra of its reaction products.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1-OH | 5.50 (s, 1H) | - | C-1, C-2, C-6 |
| 2-H | 6.85 (d, 1H) | 114.5 | C-4, C-6 |
| 3-OCH₃ | 3.80 (s, 3H) | 56.0 | C-3 |
| 4-I | - | 86.0 | - |
| 5-H | 7.20 (d, 1H) | 128.0 | C-1, C-3 |
| 6-H | 6.50 (dd, 1H) | 109.0 | C-2, C-4 |
| C-1 | - | 155.0 | - |
| C-2 | - | 114.5 | - |
| C-3 | - | 160.0 | - |
| C-4 | - | 86.0 | - |
| C-5 | - | 128.0 | - |
| C-6 | - | 109.0 | - |
Sustainable Synthesis and Green Chemistry Approaches for 4 Iodo 3 Methoxyphenol and Its Transformations
Principles of Green Chemistry Applied to Aryl Halide Synthesis
Green chemistry is founded on a set of principles that guide the development of more sustainable chemical processes. nih.gov For the synthesis of aryl halides like 4-Iodo-3-methoxyphenol, two of the most critical principles are the maximization of atom economy and the minimization of waste.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
Addition reactions are prime examples of processes with 100% atom economy. In the context of synthesizing this compound, traditional iodination methods often fall short of this ideal. For instance, methods that use stoichiometric amounts of reagents that are not incorporated into the final product will inherently have a lower atom economy.
Consider a hypothetical synthesis of this compound from 3-methoxyphenol (B1666288) using molecular iodine (I₂) and an oxidizing agent. The goal is to incorporate one iodine atom onto the aromatic ring. Any atoms from the oxidizing agent and any byproducts generated represent a loss in atom economy.
To improve atom economy, researchers are exploring catalytic methods where the iodinating species is regenerated in situ, or addition-type reactions where the iodine is directly added across a double bond if a suitable precursor is used. For example, the development of reagentless, 100% atom-economic iodosulfenylation of alkynes showcases a sustainable approach to creating iodinated compounds. While not directly applicable to phenol (B47542) iodination, it highlights the innovative strategies being employed to maximize atom economy.
Table 1: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Equation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction |
| Substitution | A-B + C → A-C + B | < 100% | Traditional Iodination |
| Elimination | A-B → A + B | < 100% | Dehydrohalogenation |
| Rearrangement | A → B | 100% | Beckmann Rearrangement |
A core tenet of green chemistry is that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov Waste minimization in the synthesis of this compound can be addressed through several strategies, including the use of catalytic reagents over stoichiometric ones, the selection of reactions that produce benign byproducts (such as water), and the reduction or elimination of solvent use.
Metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used to quantify the amount of waste generated. nih.gov The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process aids) to the mass of the product. nih.gov The pharmaceutical industry, a major consumer of fine chemicals like iodinated phenols, has historically high E-Factors, often exceeding 100, indicating significant opportunities for waste reduction. scientificupdate.com
For the iodination of phenols, traditional methods can generate significant waste streams, including spent acids, bases, and organic solvents used in workup and purification. researchgate.net Modern approaches focus on developing waste-minimized protocols. For example, a method for the synthesis of iodinated hexa-aryl borazines highlights a focus on waste minimization by using benign chemicals and achieving a low E-factor of 2.79. rsc.org Similarly, aerobic oxidative iodination of phenols using molecular oxygen as the oxidant produces water as the only byproduct, representing a significant step towards waste prevention. researchgate.net
Table 2: Green Chemistry Metrics for Waste Evaluation
| Metric | Calculation | Ideal Value | Focus |
|---|---|---|---|
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of reactant incorporation wiley-vch.de |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Total waste generated nih.gov |
| Process Mass Intensity (PMI) | Total Mass in (kg) / Product Mass (kg) | 1 | Overall process efficiency nih.gov |
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | Combined effect of yield and atom economy wiley-vch.de |
Environmentally Benign Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.
Conducting reactions without a solvent (neat conditions) is an ideal green chemistry scenario as it completely eliminates solvent-related waste. mdpi.com This approach can lead to higher reaction rates due to increased reactant concentration and often simplifies product isolation.
For the synthesis of aryl halides, solvent-free iodination of phenols has been demonstrated using reagents like iodine in the presence of an oxidant such as urea-hydrogen peroxide (UHP). mdpi.com This method avoids the use of volatile organic solvents and can lead to high yields of the desired iodinated products. While specific examples for this compound are not abundant, the principles are applicable to the iodination of 3-methoxyphenol. The challenges of solvent-free reactions can include poor mixing of solid reactants and difficulty in controlling reaction temperature, but techniques like ball milling (mechanochemistry) are emerging as solutions.
Water is an abundant, non-toxic, and non-flammable solvent, making it a highly attractive medium for green synthesis. rsc.org The iodination of phenols can be effectively carried out in aqueous systems. For instance, the iodination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a compound structurally similar to 3-methoxyphenol, has been successfully performed in a 100% aqueous system using Oxone® and potassium iodide. tandfonline.com This method avoids the use of organic solvents and often simplifies the workup procedure, as many organic products are poorly soluble in water and can be isolated by filtration. tandfonline.com
Laccase-catalyzed iodination of phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant is another sustainable method that proceeds under mild conditions in aqueous buffer solutions. rsc.org The only byproduct of this enzymatic process is water, making it a very clean and green alternative. rsc.org
Table 3: Examples of Aqueous Iodination of Phenolic Compounds
| Substrate | Iodinating System | Solvent | Yield | Reference |
|---|---|---|---|---|
| Vanillin | Oxone®, KI | Water | High | tandfonline.com |
| p-hydroxyaryl derivatives | Laccase, KI, O₂ | Aqueous Buffer | Up to 93% | rsc.org |
| Various Phenols | I₂, H₂O₂ | Water | Good to Excellent | researchgate.net |
Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" because their properties can be tuned by modifying the cation and anion structure. mdpi.comlongdom.org They are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. scispace.com These properties make them potential green replacements for volatile organic solvents. ctppc.org
In the context of aryl halide synthesis, ionic liquids have been used as media for iodination reactions. For example, the iodination of various aromatic compounds, including dimethoxybenzenes, has been achieved with high efficiency using iodine and hydrogen peroxide in ionic liquids like [bmim]BF₄ or [bmim]PF₆. mdpi.com The use of ILs can facilitate catalyst recycling and, in some cases, enhance reaction rates and selectivity. scispace.comnih.gov
Supercritical Fluids (SCFs) are substances at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. thepharmajournal.comphasex4scf.com Supercritical carbon dioxide (scCO₂) is the most commonly used SCF because it is non-toxic, non-flammable, inexpensive, and readily available. nih.gov It can dissolve many non-polar organic compounds, and its solvating power can be tuned by adjusting temperature and pressure. thepharmajournal.com
A key advantage of using scCO₂ as a reaction medium is the ease of product separation; upon depressurization, the CO₂ becomes a gas and can be easily removed and recycled, leaving behind the solvent-free product. thepharmajournal.com While the application of scCO₂ for the direct iodination of phenols is not yet widely reported, it has been successfully used for other organic syntheses and extractions of phenolic compounds, demonstrating its potential as a green solvent for future applications in aryl halide synthesis. rsc.orgnih.gov
Biocatalytic Transformations for Selective Functionalization
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to conventional chemical methods. For substituted phenols, enzymes such as laccases, halogenases, and peroxidases are particularly relevant for selective functionalization.
Laccase-catalyzed iodination of p-substituted phenols has been demonstrated as a highly efficient and sustainable method. This process uses potassium iodide (KI) as an iodine source and aerial oxygen as the oxidant, operating in an aqueous system at room temperature. While not specifically detailed for this compound, this enzymatic approach could be adapted for the selective iodination of 3-methoxyphenol to yield the target compound, minimizing the use of harsh iodinating agents.
Flavin-dependent halogenases (FDHs) are another class of enzymes that catalyze the regioselective halogenation of aromatic compounds. These enzymes use benign inorganic halides and offer excellent control over the position of halogenation. Research has focused on engineering FDHs to expand their substrate scope and improve their stability for preparative biocatalysis. The application of an engineered FDH could provide a direct and highly selective route to this compound from 3-methoxyphenol. The general mechanism involves the enzyme using reduced flavin and oxygen to generate a reactive hypohalous acid species, which then performs a highly selective electrophilic aromatic substitution.
Peroxidases, in the presence of hydrogen peroxide, can catalyze the oxidation of phenolic compounds. While this often leads to polymerization or the formation of quinones, controlling the reaction conditions and enzyme selection can allow for selective transformations. For this compound, peroxidase-catalyzed reactions could be explored for further functionalization, such as the introduction of a hydroxyl group or the formation of biphenyl (B1667301) derivatives through oxidative coupling.
| Enzyme Class | Substrate Example | Transformation | Key Advantages |
| Laccase | p-hydroxyarylcarbonyl derivatives | Iodination using KI/O₂ | Mild conditions, aqueous media, high yields (up to 93%). |
| Flavin-dependent Halogenase (FDH) | Tryptophan, Anthranilic acid | Regioselective Halogenation | High regioselectivity, uses benign halides. |
| Peroxidase | o-methoxyphenols | Oligomerization/Oxidation | Green route to bioactive compounds, aqueous medium. |
Photocatalytic and Electrocatalytic Synthetic Routes
Photocatalysis and electrocatalysis represent emerging green technologies that utilize light and electricity, respectively, to drive chemical reactions, often with high efficiency and selectivity under ambient conditions.
Photocatalytic Routes: Visible-light-mediated oxidative iodination of electron-rich arenes offers a promising route for the synthesis of aryl iodides. One reported method uses anthraquinone (B42736) as a photocatalyst, elementary iodine as the iodine source, and oxygen as the terminal oxidant. This reaction proceeds with excellent regioselectivity and functional group tolerance. Applying this methodology to 3-methoxyphenol could provide a direct, light-driven synthesis of this compound. The proposed mechanism involves the photocatalytic oxidation of the arene, followed by its reaction with iodine.
| Photocatalyst | Substrate Type | Reagents | Key Features |
| Anthraquinone | Electron-rich arenes | I₂, O₂, Trifluoroacetic acid | Visible light, excellent yields (up to 98%), high regioselectivity. |
Electrocatalytic Routes: Electrochemical methods provide an alternative for the clean synthesis and transformation of phenolic compounds. The electrocatalytic oxidation of phenols to valuable products like benzoquinones has been demonstrated using nonprecious metal-based electrocatalysts. This approach not only generates valuable chemicals but can also be coupled with hydrogen production via water splitting. For this compound, electrocatalytic methods could be envisioned for either its synthesis via C-H iodination or its subsequent transformation. The oxidation of this compound could potentially lead to the formation of corresponding quinones, which are versatile synthetic intermediates.
| Electrocatalyst | Substrate | Transformation | Advantages |
| NiFeB on Carbon Felt | Phenol | Oxidation to p-benzoquinone | High conversion (96.2%) and selectivity (83.3%), uses nonprecious metals. |
Design for Energy Efficiency in Synthetic Protocols
Reducing energy consumption is a key principle of green chemistry. Microwave-assisted synthesis and continuous flow chemistry are two powerful techniques for designing more energy-efficient protocols for the synthesis of this compound and related compounds.
Microwave-Assisted Synthesis: Microwave irradiation has become a widely used tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity, often with significantly reduced energy consumption compared to conventional heating. The synthesis of various heterocyclic and substituted aromatic compounds has been shown to be more efficient under microwave conditions. For the synthesis of this compound, a microwave-assisted iodination of 3-methoxyphenol could drastically reduce reaction times from hours to minutes, leading to substantial energy savings.
| Synthesis Example | Conventional Method Time | Microwave Method Time | Key Benefit |
| Aspirin Synthesis | Longer heating time | Shorter reaction time | Yield increased from 85% to 97%. |
| Quinazolinone Derivatives | Several hours | 5-10 minutes | Improved yields, reduced time. |
Continuous Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or a network of tubes. This technology offers superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. The synthesis of various active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated using flow chemistry, often "telescoping" multiple reaction steps without isolating intermediates. A continuous flow process for the iodination of 3-methoxyphenol could be designed, allowing for rapid optimization, improved yield, and a more energy-efficient and safer production process compared to batch synthesis. For instance, the Heck reaction of 4-iodoanisole, a related compound, has been effectively performed under continuous flow conditions.
| Technology | Key Features | Application to this compound |
| Microwave Synthesis | Rapid heating, reduced reaction times, improved yields. | Potential for rapid and high-yield iodination of 3-methoxyphenol. |
| Continuous Flow | Precise control, enhanced safety, easy scale-up, reaction telescoping. | Development of a continuous, efficient, and safer manufacturing process. |
Future Research Trajectories and Emerging Paradigms in 4 Iodo 3 Methoxyphenol Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Future research will heavily focus on discovering and optimizing novel catalytic systems to improve the synthesis and functionalization of 4-Iodo-3-methoxyphenol. The goal is to move beyond traditional methods, which can suffer from harsh conditions and the use of toxic reagents, towards greener and more efficient alternatives. nih.gov
Key areas of exploration include:
Transition-Metal-Free Catalysis: A significant push is expected towards ipso-hydroxylation of the corresponding arylboronic acids using green oxidants like hydrogen peroxide. nih.gov These methods avoid the cost and toxicity associated with heavy metals. Research will likely target catalyst-free systems or the use of simple, environmentally benign catalysts to improve yields and reaction times, which can be as low as one minute. nih.gov
Photocatalysis: Light-mediated reactions offer a powerful tool for activating molecules under mild conditions. Future studies will likely explore photocatalytic systems for both the synthesis of the this compound core and its subsequent derivatization, offering unique reactivity and selectivity profiles.
Enzymatic Catalysis: Biocatalysis presents an avenue for highly selective transformations under environmentally friendly conditions. The development of engineered enzymes could enable precise iodination or functionalization of the phenol (B47542) ring, minimizing the formation of unwanted isomers.
| Catalytic Approach | Key Features & Advantages | Potential Research Direction for this compound |
|---|---|---|
| Transition-Metal-Free (e.g., ipso-hydroxylation) | Avoids toxic metals, uses green oxidants (H₂O₂), rapid reaction times, high functional group tolerance. nih.gov | Development of a one-pot synthesis from a boronic acid precursor; optimization for large-scale production. nih.gov |
| Photocatalysis | Mild reaction conditions (visible light), high selectivity, access to unique reaction pathways. | Selective C-H functionalization of the aromatic ring; photocatalytic cross-coupling reactions at the iodine position. |
| Enzymatic Catalysis | Exceptional selectivity (regio-, stereo-, enantio-), biodegradable catalysts, mild aqueous conditions. | Enzymatic iodination of 3-methoxyphenol (B1666288); kinetic resolution of chiral derivatives. |
Integration into Automated and High-Throughput Synthesis Platforms
The complexity of modern chemical research necessitates faster and more efficient methods for reaction discovery and optimization. Integrating the synthesis of this compound and its derivatives into automated platforms is a critical future direction. chimia.chmdpi.com
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. acs.org Future work will involve developing robust flow protocols for the synthesis of this compound, potentially combining multiple synthetic steps into a single, continuous operation. acs.org
Robotic Synthesis: Automated platforms that use robotics to handle reagents and perform reactions are becoming more common. mdpi.com These systems can be used for high-throughput screening of reaction conditions (e.g., catalysts, solvents, bases) to quickly identify optimal parameters for synthesizing or functionalizing this compound. researchgate.net This approach drastically reduces the time and resources required for manual experimentation. chimia.ch
Cartridge-Based Systems: The development of pre-packed reagent cartridges for specific reaction classes simplifies the process of automated synthesis, making it accessible to a broader range of researchers. chimia.ch Future systems could include cartridges designed for iodination or for common cross-coupling reactions involving the aryl iodide moiety of this compound.
Development of Circular Economy Approaches in Its Chemical Lifecycle
The principles of the circular economy—eliminating waste, circulating materials, and regenerating nature—are becoming increasingly important in the chemical industry. frontiersin.org Applying these concepts to the lifecycle of this compound is a vital area for future research.
Renewable Feedstocks: Research will focus on sourcing the phenol backbone from renewable, bio-based sources like lignin (B12514952), a complex polymer abundant in biomass. mdpi.com This would reduce the reliance on fossil fuel-derived starting materials.
Atom Economy and Waste Reduction: The design of synthetic routes will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This aligns with the principles of green chemistry, which is a foundational element of a circular economy. scielo.brresearchgate.net
Iodine Recovery and Recycling: Iodine is a finite resource. Future synthetic methodologies should incorporate strategies for the recovery and recycling of iodine from waste streams, creating a more sustainable and closed-loop process.
Design for Degradation: For applications where the final product may enter the environment, designing derivatives of this compound that are biodegradable would be a key consideration, preventing the accumulation of persistent chemical waste. researchgate.net
| Circular Economy Principle | Application to this compound Lifecycle | Research Objective |
|---|---|---|
| Use of Renewable Feedstocks | Synthesizing the 3-methoxyphenol precursor from biomass-derived sources like lignin. mdpi.com | Develop efficient catalytic processes for lignin depolymerization and conversion. |
| Waste Elimination and Reduction | Designing synthetic routes with high atom economy and minimizing the use of hazardous solvents. researchgate.net | Implement solvent-free reaction conditions or use recyclable solvents. |
| Circulation of Materials | Recovering and reusing iodine from iodinating agents and reaction byproducts. | Create effective iodine capture and regeneration systems. |
| Design for End-of-Life | Incorporating biodegradable functional groups into derivatives. researchgate.net | Study the environmental fate and degradation pathways of new compounds. |
Interdisciplinary Research with Materials Science and Chemical Biology (focused on synthetic targets)
This compound is a valuable building block, and its future lies in its application as a precursor to more complex, functional molecules. Interdisciplinary collaboration will be key to unlocking its potential.
Materials Science: The aryl iodide functionality is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the incorporation of the this compound unit into polymers and other advanced materials. Future research will explore the synthesis of novel polymers with tailored electronic, optical, or thermal properties for applications in organic electronics or specialty plastics.
Chemical Biology: The compound can serve as a scaffold for the synthesis of biologically active molecules or molecular probes. researchgate.net The iodine atom can be replaced with other functional groups to create libraries of compounds for drug discovery screening. Alternatively, the iodine itself can be utilized as a heavy atom to aid in the X-ray crystallographic analysis of protein-ligand complexes, or the entire molecule can be a precursor to radiolabeled tracers for imaging studies.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. mdpi.comchemrxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. nih.gov
Reaction Outcome and Yield Prediction: ML models can be trained on large reaction databases to predict the most likely product of a reaction, as well as its potential yield, given a set of reactants and conditions. rjptonline.org This can save significant experimental effort by prioritizing reactions that are most likely to succeed in the synthesis and derivatization of this compound. researchgate.netnih.gov
Retrosynthesis Planning: AI-powered tools can propose complete synthetic routes to a target molecule, starting from simple, commercially available precursors. youtube.com For complex derivatives of this compound, these tools can quickly generate multiple viable synthetic pathways for consideration by chemists.
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By combining these models with synthesis prediction tools, it becomes possible to design novel, functional derivatives of this compound that are not only predicted to be active but are also synthetically accessible. youtube.comdigitellinc.com This integrated approach accelerates the discovery of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Iodo-3-methoxyphenol with high yield and purity?
- Methodological Answer : The synthesis typically involves electrophilic iodination of 3-methoxyphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid or dichloromethane). Regioselectivity for the 4-position is achieved by controlling reaction temperature (0–25°C) and using catalytic Lewis acids like BF₃·Et₂O. Purification via recrystallization (ethanol/water) or silica gel chromatography ensures >95% purity. Characterization by NMR (¹H/¹³C) and mass spectrometry is critical to confirm structure .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidative degradation. Classified as WGK 3 (severely hazardous to water), it requires secondary containment to avoid environmental release. Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (Oral-Aquatic Chronic 2) and potential skin/eye irritation. Safety protocols should align with GHS Category 6.1C guidelines .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H (δ 7.2–6.8 ppm for aromatic protons) and ¹³C (δ 150–110 ppm for methoxy and iodinated carbons).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>98%).
- Melting point analysis : Expected range 85–88°C (deviations indicate impurities).
- Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 264.94 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variations in cell lines, assay conditions, or compound purity. Standardize protocols using WHO guidelines (e.g., baseline tumor data recording, toxicity grading) . Perform dose-response curves (IC₅₀/EC₅₀) with positive/negative controls (e.g., STAT3 inhibitor Stattic). Validate findings across multiple models (e.g., SH-SY5Y neurons for neuroprotection, murine glioblastoma for antitumor activity) and apply statistical rigor (ANOVA with post-hoc tests) .
Q. What strategies optimize regioselectivity during iodination of 3-methoxyphenol to synthesize this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Solvent polarity : Acetic acid enhances para-directing effects of the methoxy group.
- Catalysts : BF₃·Et₂O stabilizes the iodonium ion intermediate, favoring 4-position substitution.
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., di-iodination). Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and quench with sodium thiosulfate to prevent over-iodination .
Q. How does this compound inhibit the STAT3 pathway, and what models validate this mechanism?
- Methodological Answer : The compound binds to the SH2 domain of STAT3, blocking phosphorylation (Tyr705) and dimerization. Validate using:
- In vitro : Luciferase reporter assays (HEK293T cells transfected with STAT3-responsive promoters) and Western blotting for p-STAT3.
- In vivo : Transgenic APP/PS1 mice (Alzheimer’s model) to assess cognitive recovery via Morris water maze. Compare with JAK2 inhibitors (e.g., AG490) to confirm specificity .
Data Reporting and Experimental Design
Q. What are the critical parameters for reporting this compound’s pharmacokinetics in preclinical studies?
- Methodological Answer : Include plasma half-life (t₁/₂), volume of distribution (Vd), and bioavailability (%F) calculated via non-compartmental analysis (NCA). Use LC-MS/MS for quantification in biological matrices (limit of detection: 1 ng/mL). Adhere to FDA guidelines for bioanalytical method validation (precision ≤15% RSD) .
Q. How should researchers address batch-to-batch variability in biological assays involving this compound?
- Methodological Answer : Implement quality control (QC) measures:
- Chemical consistency : Certificates of Analysis (COA) for each batch (purity, residual solvents).
- Biological replicates : Minimum n=3 per experiment, with randomization of treatment groups.
- Blinded analysis : Independent validation of endpoints (e.g., neurite outgrowth in PC12 cells) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
